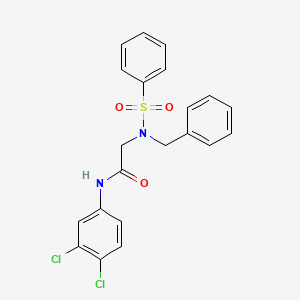
N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDP-9066 and is a promising drug candidate for the treatment of different diseases.
Scientific Research Applications
N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has shown potential applications in various fields of research. One of the most promising applications of BDP-9066 is in the treatment of cancer. Several studies have reported that this compound has potent anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. BDP-9066 has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, several studies have suggested that BDP-9066 exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It also induces apoptosis, which is a programmed cell death, in cancer cells. BDP-9066 has also been shown to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several biochemical and physiological effects. It has been shown to reduce the expression of certain genes that are involved in the growth and proliferation of cancer cells. BDP-9066 also inhibits the activity of certain enzymes that are involved in the metabolism of cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
Advantages and Limitations for Lab Experiments
N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One of the advantages is that it has potent anti-cancer activity against different types of cancer cells. BDP-9066 is also stable under different conditions, which makes it suitable for lab experiments. However, one of the limitations of this compound is that it is difficult to synthesize and requires expertise in organic chemistry. The yield of the synthesis is also low, which makes it challenging to obtain large quantities of the compound for experiments.
Future Directions
N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several future directions for research. One of the future directions is to investigate the mechanism of action of BDP-9066 in more detail. This will help to understand how this compound exerts its anti-cancer activity and can lead to the development of more potent drugs. Another future direction is to investigate the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases. The synthesis of BDP-9066 can also be optimized to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of N~2~-benzyl-N~1~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a multi-step process that involves the reaction of several chemical reagents. The synthesis method of BDP-9066 is complex and requires expertise in organic chemistry. The synthesis of this compound was first reported in 2015 by researchers from Beijing Normal University. They used a four-step synthetic route to obtain the final product. The yield of the synthesis was 20%, and the purity of the compound was 95%. Since then, several other researchers have reported different synthesis methods for BDP-9066.
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-19-12-11-17(13-20(19)23)24-21(26)15-25(14-16-7-3-1-4-8-16)29(27,28)18-9-5-2-6-10-18/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFLGGCVXCOIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}carbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B6068381.png)
![dimethyl 5-{[5-(4-chlorophenyl)-2-furoyl]amino}isophthalate](/img/structure/B6068398.png)
![N-[(1-methyl-3-piperidinyl)methyl]-3-(methylthio)-N-(2-phenylethyl)propanamide](/img/structure/B6068405.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-2-methylbenzamide](/img/structure/B6068407.png)
![3-({[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6068413.png)
![benzyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6068420.png)
![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-piperidinone](/img/structure/B6068430.png)
![5-cyclopropyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6068441.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6068453.png)
![4-(3-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6068460.png)
![ethyl 4-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6068469.png)
![3-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]-1-propanol](/img/structure/B6068474.png)
![methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6068483.png)